Dichloro-norbornadiene-ruthenium(II)
Overview
Description
Dichloro-norbornadiene-ruthenium(II) (Ru(nbd)Cl2) is an organometallic ruthenium catalyst . It is used in various chemical reactions, including the direct arylation of arene C-H bonds by proton abstraction .
Chemical Reactions Analysis
Dichloro-norbornadiene-ruthenium(II) is used as a catalyst in various chemical reactions. For instance, it is used for the direct arylation of arene C-H bonds by proton abstraction . It also plays a role in the regio- and stereoselective hydrosilylation of isoprene .Scientific Research Applications
Complex Preparation and Reactions
The complex (η6-cycloheptatriene)(η4-norbornadiene)ruthenium(0), derived from dichloro(η4-norbornadiene)dipyridineruthenium(II), efficiently interacts with acetylene in a [π6s+π2s]-cycloaddition reaction to form a new ruthenium(0) complex (Nagashima, Matsuda, & Itoh, 1983).
Structural Analysis
Dichlorobis(aniline)(norbornadiene)ruthenium, a complex involving dichloro-norbornadiene-ruthenium(II), exhibits a distorted octahedral geometry around the ruthenium atom. This complex, crystallized in the orthorhombic system, is characterized by specific bond distances and angles, highlighting the unique structural aspects of these types of complexes (Manoli, Gaughan, & Ibers, 1974).
Photochromic and Electronic Properties
A study on dinuclear complexes with a photochromic bridge, involving ruthenium(II) complexes, demonstrated the potential for intervalence electron transfer switching. This property is critical in developing molecular electronic devices or switches (Fraysse, Coudret, & Launay, 2000).
Novel Complex Formation
The formation of a novel ruthenium(II) olefin complex with a coordinated alicyclic carbon-hydrogen bond was reported. This complex was prepared by zinc reduction of [RuCl2(norbornadiene)]n, involving dichloro-norbornadiene-ruthenium(II), and highlights the versatility in synthesizing organometallic complexes (Itoh & Oshima, 1980).
Catalytic and Cycloaddition Reactions
Dichloro-norbornadiene-ruthenium(II) is instrumental in ruthenium-catalyzed [2+2] cycloadditions. Such reactions exhibit high chemo- and stereoselectivity with moderate regioselectivities. This study shows the importance of these complexes in facilitating specific organic reactions (Jordan & Tam, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that many ruthenium complexes have a wide range of intracellular targets .
Mode of Action
Ruthenium complexes are known to interact with their targets in a variety of ways . For instance, some ruthenium complexes can bind to biomolecules, facilitating the accumulation of the complexes in the cell .
Biochemical Pathways
It is known that ruthenium complexes can affect various biochemical pathways, leading to different downstream effects .
Result of Action
It is known that ruthenium complexes can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of ruthenium complexes .
properties
IUPAC Name |
2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2.Ru/c8-6-4-1-2-5(3-4)7(6)9;/h1-3H2;/q;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEAFQBZFSVTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C1C2)Cl)Cl.[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Ru+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722082 | |
Record name | 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
48107-17-1 | |
Record name | 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 48107-17-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.